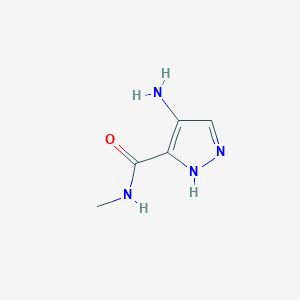

4-Amino-N-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4-Amino-N-metil-1H-pirazol-3-carboxamida es un compuesto químico con la fórmula molecular C8H14N4O. Es un derivado del pirazol, un compuesto heterocíclico de cinco miembros que contiene dos átomos de nitrógeno. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la química medicinal y los procesos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Amino-N-metil-1H-pirazol-3-carboxamida normalmente implica la reacción de precursores apropiados en condiciones controladas. Un método común incluye la reacción de 3-amino-1-metilpirazol con un derivado de ácido carboxílico. La reacción suele llevarse a cabo en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina. La mezcla de reacción se agita a temperatura ambiente durante varias horas para obtener el producto deseado .

Métodos de producción industrial

La producción industrial de 4-Amino-N-metil-1H-pirazol-3-carboxamida puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando pasos de purificación como la recristalización o la cromatografía para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La 4-Amino-N-metil-1H-pirazol-3-carboxamida experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Formación de los correspondientes óxidos o derivados hidroxilados.

Reducción: Formación de derivados de amina reducida.

Sustitución: Formación de derivados de pirazol sustituidos.

Aplicaciones Científicas De Investigación

La 4-Amino-N-metil-1H-pirazol-3-carboxamida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 4-Amino-N-metil-1H-pirazol-3-carboxamida implica su interacción con dianas moleculares específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con los receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .

Comparación Con Compuestos Similares

Compuestos similares

- 4-Amino-1-metil-3-propil-1H-pirazol-5-carboxamida

- 4-Amino-2-metil-5-propil-2H-pirazol-3-carboxamida

- 1H-Pirazol-5-carboxamida, 4-amino-1-metil-3-propil-

Singularidad

La 4-Amino-N-metil-1H-pirazol-3-carboxamida es única debido a su patrón de sustitución específico en el anillo de pirazol, que le confiere propiedades químicas y biológicas distintas. Su capacidad de actuar como intermedio en la síntesis de diversos compuestos bioactivos la hace valiosa en química medicinal .

Actividad Biológica

4-Amino-N-methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in cancer research and anti-inflammatory applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 154.17 g/mol

- Structure : Contains an amino group and a carboxamide functional group, contributing to its reactivity and biological activity.

Research indicates that this compound functions primarily through the inhibition of various kinases, which are crucial in cell signaling pathways associated with cancer proliferation and inflammation. The compound has shown:

- Antiproliferative Effects : Inhibition of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with significant reductions in cell viability .

- Anti-inflammatory Activity : Modulation of inflammatory cytokines, particularly TNF-alpha, through inhibition of MAPK pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in HepG2 and HeLa cells. The IC50 values were reported at approximately 54.25% for HepG2 and 38.44% for HeLa cells, indicating strong anticancer potential without toxicity to normal fibroblasts .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit LPS-induced TNF-alpha release in vitro. Results indicated that this compound effectively reduced inflammatory responses in microglial cells, suggesting its potential application in treating neuroinflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives, highlighting its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Amino group at position 5 | Different anticancer profile |

| 4-Amino-N-isobutyl-1H-pyrazole-3-carboxamide | Isobutyl substitution | Enhanced anti-inflammatory effects |

| 4-Amino-N-benzyl-1H-pyrazole-3-carboxamide | Benzyl group at N position | Increased binding affinity to targets |

Propiedades

Número CAS |

906087-50-1 |

|---|---|

Fórmula molecular |

C5H8N4O |

Peso molecular |

140.14 g/mol |

Nombre IUPAC |

4-amino-N-methyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)4-3(6)2-8-9-4/h2H,6H2,1H3,(H,7,10)(H,8,9) |

Clave InChI |

IKUXWJQLDIZYKD-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=C(C=NN1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.